molecular formula C14H16ClFN2O B5653708 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone

Cat. No.: B5653708
M. Wt: 282.74 g/mol
InChI Key: ALGNQLIDBUWVJK-YPMHNXCESA-N
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Description

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amino acid derivative, the cyclopropyl group can be introduced through a series of substitution reactions, followed by the formation of the pyrrolidine ring via cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone is unique due to its specific structural features, such as the cyclopropyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-chloro-2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O/c15-9-3-4-12(16)10(5-9)14(19)18-6-11(8-1-2-8)13(17)7-18/h3-5,8,11,13H,1-2,6-7,17H2/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGNQLIDBUWVJK-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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